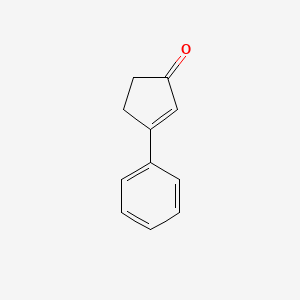

3-Phenyl-2-cyclopenten-1-one

Description

The exact mass of the compound 3-Phenyl-2-cyclopenten-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenyl-2-cyclopenten-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-2-cyclopenten-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTNKICWCQWOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063193 | |

| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-26-2 | |

| Record name | 3-Phenyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-2-cyclopenten-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclopenten-1-one, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9VKR9HHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Phenyl-2-cyclopenten-1-one

Introduction: The Strategic Importance of the Cyclopentenone Motif

The cyclopentenone ring system is a privileged scaffold in organic synthesis and medicinal chemistry, appearing in a vast array of natural products with significant biological activities, including the prostaglandins.[1][2][3] Its inherent reactivity, governed by the α,β-unsaturated ketone moiety, makes it a versatile intermediate for the construction of complex molecular architectures.[1] Among its derivatives, 3-Phenyl-2-cyclopenten-1-one stands out as a valuable building block, offering a unique combination of steric and electronic properties conferred by the phenyl group in conjugation with the enone system. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Phenyl-2-cyclopenten-1-one, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental physicochemical and spectroscopic properties of 3-Phenyl-2-cyclopenten-1-one is paramount for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O | [4][5][6][7][8][9] |

| Molecular Weight | 158.20 g/mol | [1][4][5][6][7][8] |

| CAS Number | 3810-26-2 | [5][8] |

| IUPAC Name | 3-phenylcyclopent-2-en-1-one | [5] |

| Boiling Point | 144 °C @ 0.5 Torr | [10] |

| Melting Point | -23 °C | [10] |

Spectroscopic Data

The spectroscopic signature of 3-Phenyl-2-cyclopenten-1-one is key to its identification and characterization.

| Technique | Key Features and Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the vinylic proton, and the aliphatic protons of the cyclopentenone ring are observed. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the aliphatic carbons are present. The positions of these signals are indicative of the electronic distribution within the molecule.[5] |

| Infrared (IR) | A strong absorption band characteristic of the α,β-unsaturated ketone carbonyl group is a prominent feature. Additional bands corresponding to C=C stretching of the alkene and aromatic ring, as well as C-H stretching and bending vibrations, are also observed. |

| Mass Spectrometry (MS) | The mass spectrum displays the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.[5] |

Synthetic Strategies for 3-Phenyl-2-cyclopenten-1-one

The efficient synthesis of 3-Phenyl-2-cyclopenten-1-one and its derivatives is crucial for their application in further synthetic endeavors. Several powerful methods have been developed, with the Nazarov cyclization and the Pauson-Khand reaction being among the most prominent.

The Nazarov Cyclization: A Classic Approach

The Nazarov cyclization is a cornerstone in the synthesis of cyclopentenones, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[11][12][13] This reaction offers a direct route to the cyclopentenone core and has been extensively studied and optimized.[11][14][15]

Reaction Mechanism: The generally accepted mechanism involves the following key steps:

-

Activation: A Lewis or Brønsted acid activates the divinyl ketone, promoting the formation of a pentadienyl cation.[11][12]

-

Electrocyclization: The pentadienyl cation undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation intermediate.[11][12]

-

Elimination and Tautomerization: Subsequent elimination of a proton and tautomerization of the resulting enol affords the cyclopentenone product.[12][13]

Figure 1: Generalized mechanism of the Nazarov cyclization.

Experimental Protocol: Tin(IV) Chloride-Mediated Nazarov Cyclization [12][13]

-

Dissolve the precursor divinyl ketone (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tin(IV) chloride (SnCl₄) in DCM (2.0 equiv) dropwise to the stirred solution.[12]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-Phenyl-2-cyclopenten-1-one.

The Pauson-Khand Reaction: A Convergent Approach

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[16][17][18][19] This reaction is highly valued for its ability to rapidly assemble the cyclopentenone core in a convergent manner.

Reaction Mechanism: The reaction is believed to proceed through the following steps:

-

Complexation: The alkyne reacts with dicobalt octacarbonyl to form a stable hexacarbonyl dicobalt-alkyne complex.[16]

-

Coordination and Insertion: The alkene coordinates to the cobalt complex, followed by insertion into a cobalt-carbon bond.

-

CO Insertion and Reductive Elimination: Migratory insertion of a carbon monoxide ligand and subsequent reductive elimination delivers the cyclopentenone product and regenerates a cobalt species.[16][18]

Sources

- 1. 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 | Benchchem [benchchem.com]

- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 [smolecule.com]

- 5. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemscene.com [chemscene.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 14. Nazarov Cyclization [organic-chemistry.org]

- 15. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 17. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 18. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 19. Pauson-Khand Reaction [organic-chemistry.org]

3-Phenyl-2-cyclopenten-1-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Phenyl-2-cyclopenten-1-one

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Phenyl-2-cyclopenten-1-one, a key intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causal logic behind experimental choices and data interpretation, ensuring a self-validating and authoritative analysis.

Introduction: The Molecular Blueprint

3-Phenyl-2-cyclopenten-1-one (C₁₁H₁₀O, Molar Mass: 158.20 g/mol ) is an α,β-unsaturated ketone.[1][2] Its chemical architecture, featuring a cyclopentenone ring conjugated with a phenyl group, makes it a valuable synthon for creating more complex molecules, including various natural products and pharmaceutical agents.[2] The elucidation of its structure is a foundational exercise in analytical chemistry, requiring the synergistic application of multiple spectroscopic techniques. This guide will detail the analysis using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy to build a complete and validated structural profile.

Caption: Structure of 3-Phenyl-2-cyclopenten-1-one (C₁₁H₁₀O).

Mass Spectrometry: Unveiling the Mass and Fragments

Mass spectrometry provides two primary pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structural components.

Expertise & Causality

For a molecule like 3-Phenyl-2-cyclopenten-1-one, which has a structure analogous to chalcones, we anticipate specific, predictable fragmentation pathways under electron impact (EI) or other ionization methods.[3] The conjugated system and the presence of a stable phenyl group dictate the most likely points of cleavage. The primary goal is to observe the molecular ion peak [M]⁺· to confirm the molecular formula and then rationalize the major fragment ions to corroborate the proposed structure.

The mass spectrum will prominently display the molecular ion peak at an m/z (mass-to-charge ratio) of 158, corresponding to the molecular formula C₁₁H₁₀O.[1] The fragmentation of α,β-unsaturated ketones and chalcones often involves the loss of the phenyl group or the carbonyl group (CO).[4][5]

Key Fragmentation Pathways:

-

Loss of Phenyl Radical: Cleavage of the bond between the cyclopentenone ring and the phenyl group results in the loss of a phenyl radical (•C₆H₅, 77 Da), leading to a fragment at m/z 81.

-

Loss of Carbon Monoxide: A common fragmentation for ketones is the neutral loss of carbon monoxide (CO, 28 Da), which would produce a fragment at m/z 130.[3]

-

Combined Losses: Subsequent fragmentation can occur, such as the loss of CO from the [M - C₆H₅]⁺ fragment or vice-versa.

Data Presentation: Predicted Mass Spectrum Fragments

| m/z Value | Proposed Fragment Ion | Identity |

| 158 | [C₁₁H₁₀O]⁺· | Molecular Ion (M⁺·) |

| 130 | [M - CO]⁺· | Loss of Carbon Monoxide |

| 102 | [C₈H₆]⁺· or [M - CO - C₂H₄]⁺· | Common fragment in chalcones[3][4] |

| 81 | [M - C₆H₅]⁺ | Loss of Phenyl Radical |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve ~1 mg of 3-Phenyl-2-cyclopenten-1-one in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the prepared solution into the GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Method: Use a temperature program that allows for the separation of the compound from any impurities. A typical program might be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.

-

MS Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

MS Detection: Scan a mass range from m/z 40 to 400 to ensure capture of both the molecular ion and all relevant fragments.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Caption: Key fragmentation pathways for 3-Phenyl-2-cyclopenten-1-one in MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

Expertise & Causality

The structure of 3-Phenyl-2-cyclopenten-1-one contains several key functional groups whose IR absorptions are highly characteristic. The most telling feature is the carbonyl (C=O) group. In a saturated aliphatic ketone, this stretch appears around 1715 cm⁻¹.[6] However, conjugation with the C=C double bond delocalizes the pi electrons, weakening the C=O bond and lowering its vibrational frequency. Therefore, for this α,β-unsaturated ketone, the C=O stretch is expected to shift to a lower wavenumber, typically in the 1685-1666 cm⁻¹ range.[6][7] This shift is a critical piece of evidence for the conjugated enone system.

Other Expected Absorptions:

-

C=C Stretch: Both the alkene and aromatic C=C bonds will show absorptions in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: These appear as a group of weak to sharp bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The methylene (CH₂) groups in the cyclopentenone ring will show stretching vibrations just below 3000 cm⁻¹.

-

Aromatic C-H Bending: Strong absorptions in the fingerprint region (900-675 cm⁻¹) can indicate the substitution pattern on the phenyl ring.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1680 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1620 | C=C Stretch | Alkene |

| 750 & 690 | C-H Bending | Monosubstituted Benzene |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of 3-Phenyl-2-cyclopenten-1-one directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the major absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide complementary information about the chemical environment, connectivity, and number of atoms.

¹H NMR Spectroscopy

Expertise & Causality

The proton NMR spectrum provides information on the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).

For 3-Phenyl-2-cyclopenten-1-one, we expect signals corresponding to three distinct regions: aromatic, vinylic, and aliphatic.

-

Aromatic Protons (5H): The protons on the monosubstituted phenyl ring will appear in the downfield region (δ 7.2-7.8 ppm). They will likely appear as complex multiplets due to coupling with each other.

-

Vinylic Proton (1H): The proton on the C=C double bond (at C2) is deshielded by the adjacent carbonyl group and the phenyl ring, and is expected to appear downfield (δ ~6.2 ppm).[8] It will likely be a triplet or multiplet due to coupling with the two adjacent CH₂ protons at C4.

-

Aliphatic Protons (4H): The two methylene groups at C4 and C5 are diastereotopic and not chemically equivalent. The C4 protons are allylic and adjacent to the vinylic proton, while the C5 protons are adjacent to the carbonyl group. They will appear as two distinct multiplets in the upfield region (δ ~2.4-2.7 ppm).[8][9]

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.3 | Multiplet | 5H | Aromatic Protons (C₆H₅) |

| ~6.2 | Multiplet | 1H | Vinylic Proton (H-2) |

| ~2.7 | Multiplet | 2H | Methylene Protons (H-4) |

| ~2.4 | Multiplet | 2H | Methylene Protons (H-5) |

¹³C NMR Spectroscopy

Expertise & Causality

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the monosubstituted phenyl ring, some carbons are equivalent.

-

Carbonyl Carbon (C1): This is the most deshielded carbon and will appear far downfield (δ > 190 ppm, likely ~209 ppm).[1]

-

Vinylic Carbons (C2, C3): These sp² carbons will appear in the δ 120-160 ppm range. C3, attached to the phenyl group, will be further downfield than C2.

-

Aromatic Carbons: The six phenyl carbons will produce four distinct signals: one for the ipso-carbon (attached to the ring), one for the para-carbon, and two for the two pairs of ortho- and meta-carbons. These appear in the δ 125-140 ppm range.

-

Aliphatic Carbons (C4, C5): These sp³ carbons will appear in the upfield region, typically δ 30-45 ppm.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~209 | C1 (C=O) |

| ~170 | C3 (Alkene, Ph-substituted) |

| ~135 | C-ipso (Aromatic) |

| ~130 | C-para (Aromatic) |

| ~129 | C-ortho/meta (Aromatic) |

| ~127 | C-ortho/meta (Aromatic) |

| ~125 | C2 (Alkene) |

| ~45 | C4 (Aliphatic CH₂) |

| ~30 | C5 (Aliphatic CH₂) |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) data for both spectra. Calibrate the chemical shift scale using the TMS or residual solvent peak. Integrate the ¹H signals.

Caption: Workflow for NMR-based structure analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for identifying and characterizing conjugated systems.

Expertise & Causality

The conjugated system in 3-Phenyl-2-cyclopenten-1-one, which extends from the phenyl ring across the double bond to the carbonyl group, is an excellent chromophore. We expect two characteristic electronic transitions:

-

π → π Transition:* An intense absorption band corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For extended conjugated systems like this, the λₘₐₓ is typically in the 250-300 nm range.[10]

-

n → π Transition:* A much weaker absorption band at a longer wavelength (λₘₐₓ > 300 nm) resulting from the promotion of a non-bonding electron (from the oxygen lone pair) to a π* antibonding orbital.[11] This transition is often less intense and can sometimes be obscured by the stronger π → π* band.

Data Presentation: Expected UV-Vis Absorptions (in Ethanol)

| λₘₐₓ (nm) | Transition Type | Molar Absorptivity (ε) |

| ~280-290 | π → π | High (~10,000 - 20,000 L mol⁻¹ cm⁻¹) |

| ~310-330 | n → π | Low (~50 - 200 L mol⁻¹ cm⁻¹) |

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (take a baseline reading).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

-

Data Acquisition: Scan the absorbance of the sample over a wavelength range of 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the resulting spectrum.

Conclusion: An Integrated and Self-Validating Structural Proof

The structure of 3-Phenyl-2-cyclopenten-1-one is unequivocally confirmed by the convergence of data from multiple, independent analytical techniques. Each method provides a piece of the puzzle, and together they form a self-validating system.

-

MS confirms the molecular formula (C₁₁H₁₀O) with a molecular ion at m/z 158 and shows fragmentation patterns (loss of CO and C₆H₅) consistent with the proposed structure.[1][3]

-

IR spectroscopy validates the presence of the key α,β-unsaturated ketone functional group via its characteristic C=O stretch below 1700 cm⁻¹, along with aromatic and aliphatic C-H bonds.[6]

-

¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, showing the correct number of protons and carbons in their expected chemical environments and confirming their connectivity.

-

UV-Vis spectroscopy confirms the presence of the extended conjugated system through its characteristic π → π* and n → π* absorptions.[10]

This integrated approach, where the interpretation from one technique is corroborated by another, represents the gold standard in chemical structure elucidation, providing a high degree of confidence for researchers in synthesis and drug development.

Caption: Integrated workflow for structure elucidation.

References

-

Liu, Z., et al. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000.

-

Özdemir, N., et al. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216.

-

Rahman, A. F. M. M., et al. (2018). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). Mass Spectrometry Letters, 9(3), 81-85.

-

Itagaki, Y., et al. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543.

-

Rahman, A. F. M. M., et al. (2018). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate.

-

Smolecule. (2023). 3-Phenyl-2-cyclopenten-1-one. Smolecule Online Catalog.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77422, 3-Phenyl-2-cyclopenten-1-one. PubChem.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Chemistry LibreTexts.

-

Wikipedia contributors. (2023). Pauson–Khand reaction. Wikipedia, The Free Encyclopedia.

-

Gorobets, E., et al. (2002). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Molecules, 7(4), 366-376.

-

Baliah, V., & Pandiarajan, K. (1983). Conformations of α,β-unsaturated ketones: An IR spectroscopic study. Indian Journal of Chemistry - Section B, 22B, 83-84.

-

Heravi, M. M., et al. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11, 38661-38686.

-

Mohammed, S. T., et al. (2020). Synthesis, Characterization and Theoretical Study of some new α, β-unsaturated ketone derivatives. ResearchGate.

-

Brummond, K. M. (2017). Recent Advances in the Pauson-Khand Reaction. ACS Catalysis, 7(4), 2474-2484.

-

LibreTexts. (2019). 13.3: Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts.

-

Indian Institute of Technology Bombay. (n.d.). Pauson-Khand Reaction. chem.iitb.ac.in.

-

ChemicalBook. (n.d.). 2-Cyclopenten-1-one(930-30-3) 1H NMR spectrum. ChemicalBook.

-

Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction. organic-chemistry.org.

-

ChemicalBook. (n.d.). Cyclopentanone(120-92-3) 1H NMR spectrum. ChemicalBook.

-

BenchChem. (n.d.). 3-Phenyl-2-cyclopenten-1-one. BenchChem.

Sources

- 1. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 | Benchchem [benchchem.com]

- 3. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. academic.oup.com [academic.oup.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Cyclopenten-1-one(930-30-3) 1H NMR [m.chemicalbook.com]

- 9. Cyclopentanone(120-92-3) 1H NMR spectrum [chemicalbook.com]

- 10. Buy 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 [smolecule.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Phenyl-2-cyclopenten-1-one: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3-Phenyl-2-cyclopenten-1-one, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis methodologies, key reactions, and potential applications, grounded in established scientific principles and supported by authoritative references.

Chemical Identity and Nomenclature

3-Phenyl-2-cyclopenten-1-one is an organic compound featuring a five-membered cyclopentenone ring with a phenyl group attached at the third position.[1] This substitution pattern gives rise to its specific chemical properties and reactivity.

IUPAC Name and Synonyms

The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 3-phenylcyclopent-2-en-1-one .[2][3]

Throughout scientific literature and chemical databases, it is also referred to by several synonyms, including:

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 3810-26-2 | [2][4] |

| Molecular Formula | C₁₁H₁₀O | [2][5] |

| Molecular Weight | 158.20 g/mol | [1][5] |

| InChIKey | UHTNKICWCQWOBM-UHFFFAOYSA-N | [2] |

| SMILES | C1CC(=O)C=C1C2=CC=CC=C2 | [2] |

Physicochemical Properties and Spectroscopic Data

Understanding the physical and chemical properties of 3-Phenyl-2-cyclopenten-1-one is crucial for its handling, purification, and characterization.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | -23°C | [4] |

| Boiling Point | 234.2°C (estimate) | [4] |

| Density | 0.9711 g/cm³ | [4] |

| Refractive Index | 1.5440 (estimate) | [4] |

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. Mass spectrometry data for 3-Phenyl-2-cyclopenten-1-one is available in public databases such as SpectraBase.[6] Further characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy to confirm the presence of key functional groups and the overall molecular structure. The triplet excited state of 3-phenylcyclopent-2-enone has been studied using laser flash photolysis.[7]

Synthesis Methodologies

The synthesis of 3-Phenyl-2-cyclopenten-1-one can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Aldol Condensation

A common and efficient method for synthesizing cyclopentenone derivatives is through an aldol condensation reaction.[1] This approach typically involves the base-catalyzed condensation of a substituted benzaldehyde with a ketone, followed by an intramolecular cyclization and dehydration.

Pauson-Khand Reaction

A powerful and elegant method for the construction of cyclopentenones is the Pauson-Khand reaction.[8] This formal [2+2+1] cycloaddition involves the reaction of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl.[8] This reaction is highly valued for its ability to rapidly assemble the cyclopentenone core and has been widely applied in the total synthesis of natural products.[9]

Experimental Workflow: Pauson-Khand Reaction

Caption: Pauson-Khand reaction workflow for cyclopentenone synthesis.

Protocol: General Procedure for Pauson-Khand Reaction

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves toxic carbon monoxide and flammable solvents.

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alkyne (e.g., phenylacetylene) in a suitable degassed solvent (e.g., toluene).

-

Complex Formation: Add dicobalt octacarbonyl (Co₂(CO)₈) to the solution and stir at room temperature to form the stable alkyne-cobalt complex.[10]

-

Alkene Addition: Introduce the alkene (e.g., ethylene) to the reaction mixture.

-

Cycloaddition: Heat the reaction mixture under a carbon monoxide atmosphere to promote the cycloaddition. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-phenyl-2-cyclopenten-1-one.

The efficiency and selectivity of the Pauson-Khand reaction can be influenced by various factors, including the choice of solvent, temperature, and the use of promoters or additives.[10][11]

Key Reactions and Reactivity

The reactivity of 3-Phenyl-2-cyclopenten-1-one is dominated by its α,β-unsaturated ketone functionality. This conjugated system provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition).

Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[12] In the case of 3-Phenyl-2-cyclopenten-1-one, the β-carbon of the enone system is electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors).[13]

Mechanism: Michael Addition

Caption: General mechanism of the Michael addition reaction.

This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of more complex molecules.[13] Weaker nucleophiles generally favor 1,4-addition, while stronger, harder nucleophiles may preferentially attack the carbonyl carbon in a 1,2-addition fashion.[14][15]

Reduction Reactions

The carbonyl group and the carbon-carbon double bond in 3-Phenyl-2-cyclopenten-1-one can be selectively reduced using various reducing agents.

-

Reduction of the Carbonyl Group: Reagents like sodium borohydride (NaBH₄) can selectively reduce the ketone to the corresponding alcohol, 3-phenylcyclopent-2-en-1-ol, while leaving the double bond intact.[1]

-

Reduction of the Double Bond: Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) can reduce the carbon-carbon double bond to yield 3-phenylcyclopentan-1-one.[16]

-

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the carbonyl group and the double bond.[1]

Oxidation Reactions

Oxidation of 3-Phenyl-2-cyclopenten-1-one can lead to various products depending on the oxidizing agent and reaction conditions.[1] For instance, strong oxidizing agents like potassium permanganate or chromium trioxide can cleave the ring or oxidize the benzylic position.[1]

Applications in Research and Drug Development

The cyclopentenone scaffold is a prevalent structural motif in a wide array of biologically active molecules and natural products.[17] Consequently, 3-Phenyl-2-cyclopenten-1-one and its derivatives are valuable intermediates in medicinal chemistry and drug discovery.

The ability to functionalize the cyclopentenone ring through reactions like the Michael addition allows for the synthesis of diverse libraries of compounds for biological screening.[18] This approach is crucial in the hit-to-lead and lead optimization phases of drug development. The rigid framework of the cyclopentenone ring can also serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation, which is essential for selective binding to biological targets.[19]

Potential therapeutic areas where cyclopentenone derivatives have shown promise include:

-

Antimicrobial agents: Some studies have indicated that 3-Phenyl-2-cyclopenten-1-one possesses antimicrobial properties.[1]

-

Anti-inflammatory agents: Preliminary research suggests potential anti-inflammatory effects.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Phenyl-2-cyclopenten-1-one is classified with the following hazard statements:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Conclusion

3-Phenyl-2-cyclopenten-1-one is a versatile and valuable building block in organic synthesis. Its rich reactivity, centered around the α,β-unsaturated ketone moiety, provides access to a wide range of more complex molecular architectures. A thorough understanding of its synthesis, properties, and characteristic reactions is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

-

PubChem. (n.d.). 3-Phenyl-2-cyclopenten-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2-Cyclopenten-1-one, 3-phenyl-. Substance Registry Services. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylcyclopentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-phenyl-2-cyclopenten-1-one. Retrieved from [Link]

-

Wikipedia. (2023, November 26). Pauson–Khand reaction. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 3-PHENYL-2-CYCLOPENTENONE. Retrieved from [Link]

-

NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Laser flash photolysis of 3-phenylcyclopent-2-enone: absorption spectrum and reactivity of its triplet excited state. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Phenylcyclopent-2-enone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylcyclopent-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances. Retrieved from [Link]

-

Wikipedia. (2023, December 10). Michael addition. Retrieved from [Link]

- Google Patents. (n.d.). US5136100A - Process for producing 3-methyl-2-pentyl-cyclopent-2-en-1-one.

-

YouTube. (2019, January 10). examples of Michael additions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl-2-cyclopenten-1-one. Retrieved from [Link]

-

ResearchGate. (2023, November 6). 2-{3-Methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}-N-phenylhydrazinecarbothioamide. Retrieved from [Link]

-

MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

-

EPFL. (2024, June 3). New method unlocks cyclopropenes' potential for drug discovery. Retrieved from [Link]

Sources

- 1. Buy 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 [smolecule.com]

- 2. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Laser flash photolysis of 3-phenylcyclopent-2-enone: absorption spectrum and reactivity of its triplet excited state - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 9. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 11. Pauson-Khand Reaction [organic-chemistry.org]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. 3-Phenylcyclopentan-1-one | C11H12O | CID 11137433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 | Benchchem [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. actu.epfl.ch [actu.epfl.ch]

An In-Depth Technical Guide to 3-Phenyl-2-cyclopenten-1-one (CAS: 3810-26-2): Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-phenyl-2-cyclopenten-1-one, a versatile α,β-unsaturated ketone that serves as a valuable scaffold in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, spectral characterization, chemical reactivity, and potential as a privileged structure in the design of novel therapeutic agents.

Core Properties and Significance

3-Phenyl-2-cyclopenten-1-one, with the CAS number 3810-26-2, is a crystalline solid at room temperature. Its structure, featuring a phenyl group conjugated with a cyclopentenone ring, imparts a unique combination of steric and electronic properties that govern its reactivity and biological activity. The core cyclopentenone motif is a key structural feature in a variety of natural products, including prostaglandins, and is a widely utilized building block in the synthesis of complex molecular architectures.[1] The phenyl substituent further modulates the electronic nature of the enone system, influencing its susceptibility to nucleophilic attack and its interactions with biological targets.

Table 1: Physicochemical Properties of 3-Phenyl-2-cyclopenten-1-one

| Property | Value | Source |

| CAS Number | 3810-26-2 | [2] |

| Molecular Formula | C₁₁H₁₀O | [2] |

| Molecular Weight | 158.20 g/mol | [2] |

| IUPAC Name | 3-phenylcyclopent-2-en-1-one | [2] |

| Appearance | White to yellow solid | |

| Solubility | Soluble in water, alcohols, and ether |

Strategic Synthesis: The Aldol Condensation Approach

A robust and scalable synthesis of 3-phenyl-2-cyclopenten-1-one is achieved through a base-catalyzed crossed aldol condensation between benzaldehyde and cyclopentanone, followed by dehydration.[3][4][5] This method is advantageous due to the ready availability and low cost of the starting materials.

Mechanistic Rationale

The reaction proceeds in a stepwise manner. First, a base, typically sodium hydroxide, deprotonates the α-carbon of cyclopentanone to generate a resonance-stabilized enolate ion.[3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde, which lacks α-protons and therefore cannot self-condense.[5] The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, 3-phenyl-2-cyclopenten-1-one.[3][6]

Detailed Experimental Protocol

Materials:

-

Cyclopentanone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, for neutralization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol with cooling.

-

To this basic solution, add cyclopentanone dropwise at room temperature.

-

Subsequently, add benzaldehyde dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-phenyl-2-cyclopenten-1-one.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and quality control of 3-phenyl-2-cyclopenten-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides key information about the electronic environment of the protons in the molecule. The vinylic proton at the C-2 position is expected to appear as a singlet in the downfield region due to the deshielding effects of the conjugated system and the phenyl ring. The allylic protons at the C-4 position and the protons at the C-5 position will likely appear as multiplets in the aliphatic region. The aromatic protons of the phenyl group will resonate in the aromatic region, typically as a multiplet.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The carbonyl carbon (C-1) will be the most downfield signal. The olefinic carbons (C-2 and C-3) will appear in the characteristic region for sp² hybridized carbons, with the carbon attached to the phenyl group (C-3) being more downfield. The aliphatic carbons of the cyclopentenone ring (C-4 and C-5) will be found in the upfield region. The phenyl carbons will exhibit signals in the aromatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| 1 | - | ~209 |

| 2 | ~6.4 (s, 1H) | ~135 |

| 3 | - | ~165 |

| 4 | ~2.6 (m, 2H) | ~35 |

| 5 | ~2.4 (m, 2H) | ~28 |

| Phenyl-C (ipso) | - | ~134 |

| Phenyl-C (ortho, meta, para) | ~7.3-7.5 (m, 5H) | ~127-129 |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups. A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ketone is expected around 1700-1720 cm⁻¹. The C=C stretching vibration of the conjugated double bond will appear around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z 158.[2] The fragmentation pattern is expected to be influenced by the stability of the aromatic ring and the enone system. Common fragmentation pathways may include the loss of CO (m/z 130) and subsequent rearrangements. The presence of the phenyl group can lead to the formation of characteristic aromatic fragment ions.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-phenyl-2-cyclopenten-1-one is dominated by its α,β-unsaturated ketone moiety, making it a versatile intermediate in organic synthesis.

Michael Addition

The electrophilic β-carbon of the enone system is susceptible to conjugate addition by a wide range of nucleophiles in a Michael reaction.[1] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functionalities at the 4-position of the cyclopentanone ring. This opens avenues for the synthesis of a vast library of derivatives with potentially interesting biological activities.

Other Transformations

The carbonyl group can undergo standard ketone reactions such as reduction to the corresponding alcohol or conversion to an imine. The double bond can participate in cycloaddition reactions or be reduced to a saturated cyclopentanone ring. These transformations further expand the synthetic utility of this scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The 3-phenyl-2-cyclopenten-1-one core can be considered a "privileged scaffold" in medicinal chemistry.[7] Its rigid framework allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The chemical handles on the molecule (the enone system and the phenyl ring) provide opportunities for diversification to explore structure-activity relationships (SAR).

Derivatives of cyclopentenones and related chalcones have demonstrated a broad spectrum of biological activities, including:

-

Anti-inflammatory Effects: Some chalcone derivatives, which share the α,β-unsaturated ketone system, have shown significant anti-inflammatory and antioxidant properties.[8][9]

-

Anticancer Activity: The phenylcyclopentenone scaffold is present in various compounds that have been investigated as potential anticancer agents.[10][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.

-

Antimicrobial Properties: The electrophilic nature of the enone system can lead to covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, which can be exploited for the development of antimicrobial agents.

The synthesis of libraries of compounds based on the 3-phenyl-2-cyclopenten-1-one core, particularly through Michael addition reactions, is a promising strategy for the discovery of new drug candidates.[1]

Conclusion

3-Phenyl-2-cyclopenten-1-one is a readily accessible and highly versatile chemical entity. Its well-defined structure, coupled with the rich chemistry of the α,β-unsaturated ketone system, makes it an invaluable tool for both synthetic and medicinal chemists. The potential to generate a wide array of derivatives with diverse biological activities underscores its importance as a privileged scaffold in the ongoing quest for novel therapeutic agents. This guide provides a solid foundation for researchers to explore the full potential of this remarkable molecule.

References

-

Brainly. (2023, April 25). Draw the mechanism for the crossed aldol condensation, including dehydration, between cyclopentanone and benzaldehyde. Retrieved from [Link]

-

Clutch Prep. (2021, February 24). 1. Aldol condensation reaction of benzaldehyde and cyclopentanone... Retrieved from [Link]

-

Filo. (2025, September 18). Aldol condensation reaction of benzaldehyde and cyclopentanone: What will.. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

-

PubMed. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. Retrieved from [Link]

-

SATHEE. (n.d.). Aldol Condensation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenyl-2-cyclopenten-1-one. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. Retrieved from [Link]

-

R Discovery. (n.d.). Scaffolds In Medicinal Chemistry Research Articles - Page 1. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Design, Synthesis and Anti-Inflammatory Activity of. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

DSpace. (n.d.). 1H and 13C NMR assignments of the three dicyclopenta-fused pyrene congeners. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Retrieved from [Link]

-

PubMed. (2015, October 15). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Retrieved from [Link]

-

Organic Syntheses. (2018, March 27). Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. Retrieved from [Link]

-

FAQ. (n.d.). What is the background and overview of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US7279605B2 - Synthesis of cyclopentenones.

-

PMC - NIH. (n.d.). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

MDPI. (n.d.). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]

-

ResearchGate. (2025, August 7). New and Unusual Scaffolds in Medicinal Chemistry. Retrieved from [Link]

-

PMC - NIH. (n.d.). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Feature Reviews in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Retrieved from [Link]

-

ChemRxiv. (n.d.). A photochemical strategy towards Michael addition reactions of cyclopropenes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]

-

MedChemComm (RSC Publishing). (n.d.). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. Retrieved from [Link]

-

ResearchGate. (2025, June 16). (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation of compound 20.44 min, 3-penten-1-one, 1-phenyl-.... Retrieved from [Link]

-

ResearchGate. (2025, August 8). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Retrieved from [Link]

-

Frontiers. (2023, April 12). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. brainly.com [brainly.com]

- 4. (Solved) - 1. Aldol condensation reaction of benzaldehyde and cyclopentanone... (1 Answer) | Transtutors [transtutors.com]

- 5. Aldol condensation - Wikipedia [en.wikipedia.org]

- 6. Aldol condensation reaction of benzaldehyde and cyclopentanone: What will.. [askfilo.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of a Phenyl-Substituted Cyclopentenone

An In-Depth Technical Guide to 3-Phenyl-2-cyclopenten-1-one: Properties, Reactivity, and Applications

3-Phenyl-2-cyclopenten-1-one is an organic compound featuring a five-membered ring with a conjugated system comprising a carbonyl group and a carbon-carbon double bond, to which a phenyl group is attached.[1] This α,β-unsaturated ketone, belonging to the cyclopentenone class, is a significant building block in organic synthesis.[1] Its structural arrangement, particularly the electrophilic nature of the β-carbon in the enone system, dictates its chemical reactivity and renders it a valuable precursor for a multitude of chemical transformations.[2][3]

The importance of 3-Phenyl-2-cyclopenten-1-one and its derivatives is pronounced in their application as intermediates for synthesizing more complex molecules, including pharmaceuticals, fragrances, and various biologically active compounds.[1][4] The cyclopentenone core is a recurring structural motif in numerous natural products, such as prostaglandins, which are integral to many physiological processes.[1] This has spurred extensive research into the synthetic methodologies for cyclopentenone derivatives, positioning 3-Phenyl-2-cyclopenten-1-one as a compound of great interest to researchers and drug development professionals.

Core Physical and Spectroscopic Characteristics

The fundamental physical properties of 3-Phenyl-2-cyclopenten-1-one are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

Table 1: Physical Properties of 3-Phenyl-2-cyclopenten-1-one

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O | [5][6][7][8][9] |

| Molecular Weight | 158.20 g/mol | [2][5][6][7][8][9] |

| CAS Number | 3810-26-2 | [5][6][7][8][9] |

| IUPAC Name | 3-phenylcyclopent-2-en-1-one | [5][9] |

| Melting Point | -23 °C | [6] |

| Boiling Point | 144 °C @ 0.5 Torr | [6] |

| Appearance | Colorless to brown clear liquid (est.) | [10] |

| SMILES | C1CC(=O)C=C1C2=CC=CC=C2 | [5] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of 3-Phenyl-2-cyclopenten-1-one. The key spectral data are outlined below.

Table 2: Spectroscopic Data for 3-Phenyl-2-cyclopenten-1-one

| Technique | Key Data Points | Source(s) |

| ¹H NMR | Data not explicitly available in search results, but would show characteristic peaks for aromatic protons, vinylic protons, and aliphatic protons of the cyclopentenone ring. | [11][12] |

| ¹³C NMR | Spectrum available, showing distinct signals for carbonyl, vinylic, aromatic, and aliphatic carbons. | [5] |

| Infrared (IR) | Would exhibit strong absorption bands for the C=O stretch of the conjugated ketone and C=C stretching of the alkene and aromatic ring. | [11] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 158. | [5] |

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Phenyl-2-cyclopenten-1-one is dominated by its α,β-unsaturated ketone moiety. This conjugated system allows for several key transformations that are fundamental in synthetic organic chemistry.

Michael Addition: A Cornerstone of C-C Bond Formation

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds.[3] Nucleophiles preferentially attack the electrophilic β-carbon of the enone system. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of 1,5-dicarbonyl compounds or their analogs, which are valuable synthetic intermediates.[3]

Caption: General workflow for the Michael Addition reaction.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Phenyl-2-cyclopenten-1-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Nucleophile Addition: Add the desired thiol nucleophile (e.g., thiophenol, 1.1 eq).

-

Catalyst Introduction: Add a catalytic amount of a base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq), to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the Michael adduct.

Aldol Condensation: Building Molecular Complexity

The α-protons of the cyclopentenone ring are acidic and can be abstracted by a base to form an enolate. This enolate can then act as a nucleophile, attacking another carbonyl compound in an Aldol addition or condensation reaction.[13][14] This reaction is pivotal for constructing larger, more complex molecular frameworks.

Caption: Key steps in the base-catalyzed Aldol Condensation.

-

Enolate Formation: In a flame-dried, three-necked flask under argon, dissolve 3-Phenyl-2-cyclopenten-1-one (1.0 eq) in dry THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise to generate the kinetic enolate.

-

Electrophile Addition: After stirring for 30-60 minutes at -78 °C, add benzaldehyde (1.0 eq) dropwise.

-

Reaction: Allow the reaction to proceed at -78 °C for several hours, monitoring by TLC.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, then extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate. The resulting β-hydroxy ketone (Aldol adduct) can be purified via chromatography.

-

Dehydration (Optional): To achieve the condensation product, the isolated Aldol adduct can be heated with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base to eliminate water.

Photochemical [2+2] Cycloaddition

2-Cyclopentenones are well-known participants in photochemical reactions, particularly [2+2] cycloadditions with alkenes.[15][16] Upon irradiation with UV light, the cyclopentenone can become electronically excited and react with an alkene to form a strained cyclobutane ring.[16] This reaction is a powerful method for constructing complex polycyclic systems.[16][17]

Sources

- 1. 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 | Benchchem [benchchem.com]

- 2. Buy 3-Phenyl-2-cyclopenten-1-one | 3810-26-2 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemscene.com [chemscene.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. 3-methyl-2-cyclopenten-1-one, 2758-18-1 [thegoodscentscompany.com]

- 11. benchchem.com [benchchem.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Question: Aldol condensation of 3-phenylpentan-2-one with equation repres.. [askfilo.com]

- 14. magritek.com [magritek.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectral data for 3-Phenyl-2-cyclopenten-1-one (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 3-Phenyl-2-cyclopenten-1-one

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-Phenyl-2-cyclopenten-1-one (CAS: 3810-26-2, Formula: C₁₁H₁₀O). As a molecule of interest in organic synthesis, its unambiguous structural verification is paramount. This document, intended for researchers and drug development professionals, details the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for its characterization. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer an expert interpretation of the resulting spectral data. The causality behind spectral features is explained, providing a framework for the complete structural elucidation of this α,β-unsaturated ketone.

Molecular Structure and Spectroscopic Overview

3-Phenyl-2-cyclopenten-1-one is an aromatic ketone with a molecular weight of 158.20 g/mol .[1][2] Its structure comprises a five-membered cyclopentenone ring conjugated with a phenyl group. This arrangement of functional groups—a conjugated carbonyl, an alkene, an aromatic ring, and two aliphatic methylene groups—gives rise to a unique and predictable spectroscopic fingerprint. A multi-technique approach is essential for full characterization, with each method providing complementary information:

-

NMR Spectroscopy reveals the carbon-hydrogen framework, including the number and connectivity of protons and carbons.

-

IR Spectroscopy identifies the key functional groups present based on their vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, the complete ¹H and ¹³C backbone can be assigned.

Experimental Protocol: NMR

A standardized protocol ensures reproducibility and high-quality data.

Methodology:

-

Sample Preparation: Approximately 10-15 mg of purified 3-Phenyl-2-cyclopenten-1-one is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference, with its signal defined as 0.00 ppm.[3]

-

Filtration: The solution is filtered through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4]

-

Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is run, typically accumulating 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment (e.g., using WALTZ decoupling) is performed to produce a spectrum with singlets for each unique carbon.[5] Due to the low natural abundance of ¹³C, several hundred to thousands of scans are accumulated with a relaxation delay of 2-5 seconds to achieve an adequate signal-to-noise ratio.

-

¹H NMR Spectral Analysis

The proton NMR spectrum provides detailed information on the electronic environment and connectivity of hydrogen atoms. The predicted spectrum for 3-Phenyl-2-cyclopenten-1-one in CDCl₃ shows four distinct regions corresponding to the aromatic, vinylic, and two different aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-Ar (Phenyl) | 7.35 - 7.60 | Multiplet (m) | 5H | The protons of the phenyl ring are deshielded and appear as a complex multiplet. |

| H-2 (Vinylic) | ~6.55 | Singlet (s) | 1H | This vinylic proton is part of the conjugated system. It may show very small allylic coupling to H-4 protons. |

| H-5 (Allylic to C=O) | ~3.15 | Triplet (t) | 2H | These methylene protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. Coupled to H-4 protons. |

| H-4 (Allylic to C=C) | ~2.65 | Triplet (t) | 2H | These methylene protons are adjacent to the double bond. Coupled to H-5 protons. |

The connectivity between the two methylene groups (H-4 and H-5) can be visualized through their vicinal coupling relationship, which would be confirmed by a COSY experiment.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule, showing a distinct signal for each unique carbon environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C=O) | ~209.5 | The carbonyl carbon is highly deshielded, characteristic of conjugated ketones.[6] |

| C-3 (=C-Ph) | ~165.0 | Vinylic carbon attached to the phenyl group. |

| C-2 (=CH) | ~135.2 | Vinylic carbon bearing a proton. |

| C-Ar (ipso) | ~133.0 | The aromatic carbon directly attached to the cyclopentenone ring. |

| C-Ar (para) | ~130.5 | Aromatic para-carbon. |

| C-Ar (ortho/meta) | ~129.0, ~127.0 | Signals for the remaining aromatic carbons. |

| C-4 (-CH₂-) | ~35.0 | Aliphatic carbon allylic to the double bond. |

| C-5 (-CH₂-) | ~34.1 | Aliphatic carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7]

Experimental Protocol: FT-IR

Methodology (Thin Film):

-

Sample Preparation: A small amount (1-2 mg) of 3-Phenyl-2-cyclopenten-1-one is dissolved in a few drops of a volatile solvent like dichloromethane or acetone.[8]

-

Deposition: A drop of the solution is applied to the surface of a salt plate (e.g., NaCl or KBr).

-

Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[8]

-

Analysis: The salt plate is placed in the sample holder of an FT-IR spectrometer, and a background spectrum of air is first collected. The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Analysis

The IR spectrum of 3-Phenyl-2-cyclopenten-1-one is dominated by strong absorptions characteristic of its conjugated system and aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Interpretation |

| 3080 - 3030 | C-H Stretch | Aromatic & Vinylic | Medium | Confirms the presence of sp² hybridized C-H bonds.[9] |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium | Indicates the presence of sp³ hybridized C-H bonds. |

| ~1705 | C=O Stretch | α,β-Unsaturated Ketone | Strong | The frequency is lowered from a standard ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond.[10] |